Cas no 156297-92-6 (Ethyl4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate)

Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its dihydrobenzofuran core, which is a key structural motif in pharmaceuticals and agrochemicals. The ethoxycarbonyl and methoxy functional groups enhance its reactivity, enabling efficient derivatization for the development of bioactive compounds. Its stability under standard conditions and well-defined purity make it suitable for precision applications in medicinal chemistry and material science. The compound's synthetic utility is further underscored by its compatibility with various coupling and cyclization reactions, facilitating the construction of complex heterocyclic frameworks.
Ethyl4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate structure
156297-92-6 structure
商品名:Ethyl4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate
CAS番号:156297-92-6
MF:C12H14O4
メガワット:222.237164020538
MDL:MFCD30729870
CID:4609900
PubChem ID:129895982

Ethyl4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate
    • DB-187434
    • ethyl 4-methoxy-2,3-dihydro-1-benzofuran-6-carboxylate
    • SCHEMBL26644411
    • 156297-92-6
    • MFCD30729870
    • CS-12455
    • AC4532
    • Ethyl4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate
    • SY058955
    • AKOS032455888
    • MDL: MFCD30729870
    • インチ: 1S/C12H14O4/c1-3-15-12(13)8-6-10(14-2)9-4-5-16-11(9)7-8/h6-7H,3-5H2,1-2H3
    • InChIKey: OVFRTBHSVOGGQC-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC(C(OCC)=O)=CC(OC)=C2CC1

計算された属性

  • せいみつぶんしりょう: 222.08920892g/mol
  • どういたいしつりょう: 222.08920892g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 253
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 44.8Ų

Ethyl4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y09285-5g
Ethyl4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate
156297-92-6 97%
5g
¥11229.0 2024-07-18
eNovation Chemicals LLC
D685288-10g
Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate
156297-92-6 97%
10g
$1650 2024-07-20
Key Organics Ltd
CS-12455-250MG
Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate
156297-92-6 >97%
0.25 g
£263.00 2023-04-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y09285-250mg
Ethyl4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate
156297-92-6 97%
250mg
¥1939.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y09285-250mg
Ethyl4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate
156297-92-6 97%
250mg
¥1939.0 2023-09-09
Chemenu
CM385820-5g
Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate
156297-92-6 95%+
5g
$1114 2023-02-17
A2B Chem LLC
AX04922-5g
Ethyl4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate
156297-92-6 ≥97%
5g
$1473.00 2024-01-03
Key Organics Ltd
CS-12455-0.25g
Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate
156297-92-6 >97%
0.25g
£253.00 2023-09-07
Ambeed
A1179380-100mg
Ethyl 4-methoxy-2,3-dihydrobenzofuran-6-carboxylate
156297-92-6 97%
100mg
$146.0 2024-04-23
eNovation Chemicals LLC
D685288-5g
Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate
156297-92-6 97%
5g
$935 2025-02-20

Ethyl4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate 関連文献

Ethyl4-Methoxy-2,3-dihydrobenzofuran-6-carboxylateに関する追加情報

Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate (CAS No. 156297-92-6): A Comprehensive Overview

Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate (CAS No. 156297-92-6) is a significant compound in the realm of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in various biochemical pathways and drug development processes.

The molecular structure of Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate consists of a benzofuran core substituted with a methoxy group at the 4-position and a carboxylate ester at the 6-position. This specific arrangement imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of the ester group not only enhances its reactivity but also allows for further functionalization, making it a versatile building block in medicinal chemistry.

In recent years, Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate has been extensively studied for its pharmacological properties. Research has indicated that this compound exhibits promising biological activities, particularly in the context of anti-inflammatory and antioxidant mechanisms. The methoxy group and the dihydrobenzofuran scaffold are known to interact with various biological targets, suggesting potential therapeutic benefits.

One of the most compelling aspects of Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate is its role in the synthesis of more complex pharmacophores. The ester functionality allows for easy hydrolysis or transesterification, enabling chemists to modify the compound into different derivatives with tailored biological activities. This flexibility has made it a cornerstone in the development of novel drug candidates.

Recent advancements in computational chemistry have further highlighted the significance of Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate. Molecular modeling studies have revealed that this compound can effectively bind to specific enzymes and receptors involved in metabolic disorders and neurodegenerative diseases. These findings have opened new avenues for research into potential treatments for these conditions.

The synthesis of Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the condensation of appropriate precursors to form the benzofuran core, followed by functional group transformations to introduce the methoxy and ester groups. These synthetic routes highlight the compound's accessibility and scalability for industrial applications.

In addition to its pharmaceutical applications, Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate has shown promise in agrochemical research. Its structural features make it a suitable candidate for developing novel pesticides and herbicides that target specific enzymatic pathways in pests while minimizing environmental impact. This dual application underscores the compound's versatility and broad utility.

The future prospects of Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate are vast and exciting. Ongoing research is exploring its potential in personalized medicine, where it could be used to develop targeted therapies based on individual genetic profiles. Furthermore, its role in drug discovery is expected to expand as new synthetic methodologies and computational tools become available.

Overall, Ethyl 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylate (CAS No. 156297-92-6) stands as a testament to the ingenuity and innovation in chemical research. Its unique structure, diverse applications, and promising biological activities make it a cornerstone in both academic and industrial settings. As research continues to uncover new possibilities, this compound is poised to play an increasingly significant role in shaping the future of medicine and chemical science.

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Amadis Chemical Company Limited
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